N-(4-{[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]sulfonyl}phenyl)acetamide N-(4-{[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]sulfonyl}phenyl)acetamide
Brand Name: Vulcanchem
CAS No.: 1037-51-0
VCID: VC10990144
InChI: InChI=1S/C12H14N4O3S2/c1-3-11-14-15-12(20-11)16-21(18,19)10-6-4-9(5-7-10)13-8(2)17/h4-7H,3H2,1-2H3,(H,13,17)(H,15,16)
SMILES: CCC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C
Molecular Formula: C12H14N4O3S2
Molecular Weight: 326.4 g/mol

N-(4-{[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]sulfonyl}phenyl)acetamide

CAS No.: 1037-51-0

Cat. No.: VC10990144

Molecular Formula: C12H14N4O3S2

Molecular Weight: 326.4 g/mol

* For research use only. Not for human or veterinary use.

N-(4-{[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]sulfonyl}phenyl)acetamide - 1037-51-0

Specification

CAS No. 1037-51-0
Molecular Formula C12H14N4O3S2
Molecular Weight 326.4 g/mol
IUPAC Name N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]acetamide
Standard InChI InChI=1S/C12H14N4O3S2/c1-3-11-14-15-12(20-11)16-21(18,19)10-6-4-9(5-7-10)13-8(2)17/h4-7H,3H2,1-2H3,(H,13,17)(H,15,16)
Standard InChI Key UPRXAKRITNJEII-UHFFFAOYSA-N
SMILES CCC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C
Canonical SMILES CCC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C

Introduction

Chemical Structure and Molecular Properties

Structural Characterization

N-(4-{[(5-Ethyl-1,3,4-thiadiazol-2-yl)amino]sulfonyl}phenyl)acetamide (CAS No. 1037-51-0) belongs to the class of sulfonamide-bearing thiadiazoles. Its IUPAC name, N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]acetamide, reflects the presence of three key moieties:

  • A 1,3,4-thiadiazole ring substituted with an ethyl group at position 5.

  • A sulfonamide bridge (-SO2_2-NH-) linking the thiadiazole to a phenyl ring.

  • An acetamide group (-NH-CO-CH3_3) attached to the para position of the phenyl ring .

The molecular formula is C12_{12}H14_{14}N4_4O3_3S2_2, with a molecular weight of 326.4 g/mol . The compound’s exact mass is 326.051 g/mol, and its topological polar surface area (PSA) is 137.67 Å2^2, indicating moderate solubility in polar solvents .

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC12_{12}H14_{14}N4_4O3_3S2_2
Molecular Weight326.4 g/mol
Exact Mass326.051 g/mol
Topological PSA137.67 Å2^2
LogP (Partition Coeff.)3.09
Synonyms4-Acetylamino-N-(5-ethyl- thiadiazol-2-yl)-benzenesulfonamide; N4-Acetyl-sulfaethidole

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of N-(4-{[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]sulfonyl}phenyl)acetamide typically involves multi-step reactions:

  • Thiadiazole Ring Formation:

    • The 5-ethyl-1,3,4-thiadiazol-2-amine precursor is synthesized via cyclization of thiosemicarbazides or through oxidative methods using reagents like H2_2SO4_4 .

  • Sulfonylation:

    • The thiadiazole amine reacts with 4-acetamidobenzenesulfonyl chloride in the presence of a base (e.g., pyridine) to form the sulfonamide bridge.

  • Acetylation:

    • If necessary, post-synthetic modifications, such as acetylation of the aniline nitrogen, are performed using acetic anhydride .

Table 2: Representative Synthesis Steps

StepReactionReagents/Conditions
1Thiadiazole formationThiosemicarbazide, H2_2SO4_4, Δ
2Sulfonamide coupling4-Acetamidobenzenesulfonyl chloride, pyridine
3PurificationRecrystallization (ethanol/water)

Yield and Optimization

Reported yields for analogous thiadiazole sulfonamides range from 60–75%, depending on reaction conditions . Optimization strategies include:

  • Using microwave-assisted synthesis to reduce reaction times.

  • Employing green solvents (e.g., ethanol) to enhance sustainability.

CompoundCancer Cell LineIC50_{50}/GI50_{50}
N-(4-acetyl-5-(4-hydroxyphenyl)...SK-MEL-2 (melanoma)4.27 µg/mL
5-Phenyl-4,5-dihydro-1,3,4-thiadiazoleHCT15 (colon)8.12 µg/mL

Future Research Directions

  • Mechanistic Studies: Elucidate the compound’s mode of action, particularly its interaction with bacterial DHPS and carbonic anhydrases.

  • Structure-Activity Relationships (SAR): Modify substituents (e.g., replacing ethyl with fluorinated groups) to enhance potency.

  • In Vivo Testing: Evaluate pharmacokinetics and toxicity in animal models.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator